2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
Overview
Description
2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound with a molecular formula of C23H21N3O3 It is characterized by the presence of a biphenyl group, a piperazine ring, and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps. One common route includes the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.
Nucleophilic Substitution: The biphenyl-4-yloxy halide is then reacted with piperazine to form the biphenyl-4-yloxy-piperazine intermediate.
Sulfonylation: The final step involves the reaction of the biphenyl-4-yloxy-piperazine intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The biphenyl group provides hydrophobic interactions, while the piperazine ring and nitrophenyl sulfonyl group contribute to binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrophenyl)piperazin-1-yl derivatives
- 4-(4-Chlorobenzyl)piperazin-1-yl derivatives
- 4-(4-Fluorophenyl)piperazin-1-yl derivatives
Uniqueness
2-(Biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is unique due to the combination of its biphenyl group and nitrophenyl sulfonyl group, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-2-(4-phenylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c28-24(18-33-22-10-6-20(7-11-22)19-4-2-1-3-5-19)25-14-16-26(17-15-25)34(31,32)23-12-8-21(9-13-23)27(29)30/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQEWQZDWBSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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